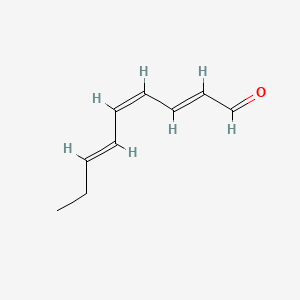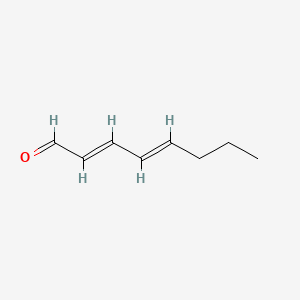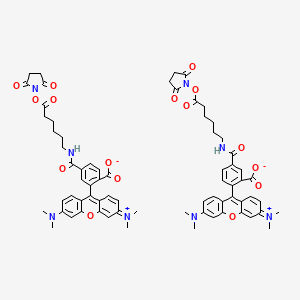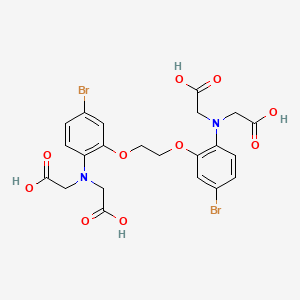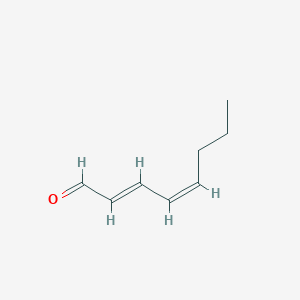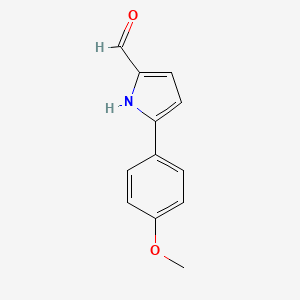
alpha-Terpineol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Terpineol-d6 is a deuterated form of alpha-Terpineol, a naturally occurring monoterpenoid alcohol. This compound is widely used in the flavors and fragrances industry due to its pleasant lilac-like odor. The deuterated form, this compound, is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study the behavior and interactions of molecules.
Wissenschaftliche Forschungsanwendungen
Alpha-Terpineol-d6 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of terpenoids in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
Industry: Utilized in the development of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
Wirkmechanismus
Target of Action
Alpha-Terpineol-d6, a deuterated derivative of alpha-Terpineol , has been found to interact with several targets. The primary target of this compound is the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Mode of Action
The interaction between the hydroxyl group of alpha-Terpineol and bacteria affects membrane function, contributing to the bacteria’s death . This interaction involves the formation of glycosidic bonds and hydrogen bonds with bacteria, increasing the membrane gelation and reducing the membrane fluidity .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced via the biotransformation of monoterpenes such as limonene, alpha- and beta-pinenes . The antinociceptive effect of alpha-Terpineol is mediated through a channel pathway .
Pharmacokinetics
The deuterium substitution in the molecule may influence the pharmacokinetics and metabolic spectrum of the compound .
Result of Action
This compound exhibits various biological properties. It has been associated with antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects . Treatment with alpha-Terpineol induces cell cycle arrest and apoptosis in the cell line tested in a dose- and time-dependent manner .
Biochemische Analyse
Biochemical Properties
Alpha - Terpineol - d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the nociceptive TRP ankyrin 1 (TRPA1), a molecular target for the repellent action of Pulegone in avian species .
Cellular Effects
Alpha - Terpineol - d6 has a wide range of effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that cell cycle phase arrest by Alpha - Terpineol - d6 may depend on drug concentration at the shorter exposure time .
Molecular Mechanism
At the molecular level, Alpha - Terpineol - d6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Alpha - Terpineol - d6 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Terpineol-d6 can be synthesized through the hydration of alpha-pinene or turpentine. The process involves the use of deuterated reagents to replace the hydrogen atoms with deuterium. One common method involves the hydration of alpha-pinene using deuterated sulfuric acid (D2SO4) in a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves a two-step continuous-flow synthesis. The first step is the hydration of alpha-pinene using deuterated chloroacetic acid in a continuous flow reactor at elevated temperatures. The second step involves the purification of the product through fractional distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Terpineol-d6 undergoes various chemical reactions typical of alcohols, including:
Oxidation: Conversion to this compound oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction to this compound alcohol using reducing agents such as lithium aluminum deuteride.
Substitution: Formation of this compound esters through esterification with deuterated acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum deuteride in anhydrous ether.
Substitution: Deuterated acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: this compound esters.
Vergleich Mit ähnlichen Verbindungen
Alpha-Terpineol-d6 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Alpha-Terpineol: The non-deuterated form, widely used in the flavors and fragrances industry.
Beta-Terpineol: Another isomer with similar properties but less common in nature.
Gamma-Terpineol: Less frequently found in natural sources, with distinct chemical properties.
Delta-Terpineol: Rarely found in nature, with unique biological activities.
This compound stands out due to its enhanced stability and distinct spectroscopic properties, making it invaluable in scientific research.
Eigenschaften
CAS-Nummer |
1263090-98-7 |
|---|---|
Molekularformel |
C10H12D6O |
Molekulargewicht |
160.29 |
Reinheit |
95% min. |
Synonyme |
alpha - Terpineol - d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


